
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide;hydrochloride
Overview
Description
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide;hydrochloride is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an azepane ring, a methylphenyl group, and a propanamide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Propanamide Moiety: The propanamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide involves:
Molecular Targets: Binding to specific proteins or receptors in biological systems.
Pathways Involved: Modulating signaling pathways or enzymatic activities to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-1-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a piperidine ring.
3-(morpholin-1-yl)-N-(4-methylphenyl)propanamide: Contains a morpholine ring instead of azepane.
Uniqueness
Azepane Ring: The presence of the azepane ring distinguishes it from similar compounds, potentially leading to different biological activities and chemical properties.
Properties
IUPAC Name |
3-(azepan-1-yl)-N-(4-methylphenyl)propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-14-6-8-15(9-7-14)17-16(19)10-13-18-11-4-2-3-5-12-18;/h6-9H,2-5,10-13H2,1H3,(H,17,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNQHNGYKWYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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